2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde
Description
2,5-Bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde is a highly fluorinated aromatic aldehyde derivative. Its structure consists of a terephthalaldehyde backbone (benzene-1,4-dicarboxaldehyde) substituted at the 2- and 5-positions with 3,5-bis(trifluoromethyl)phenyl groups. The trifluoromethyl (-CF₃) substituents are electron-withdrawing and sterically bulky, significantly influencing the compound’s physicochemical properties, such as solubility, thermal stability, and reactivity in condensation or coordination reactions.
Properties
IUPAC Name |
2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10F12O2/c25-21(26,27)15-1-11(2-16(7-15)22(28,29)30)19-5-14(10-38)20(6-13(19)9-37)12-3-17(23(31,32)33)8-18(4-12)24(34,35)36/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFGEBCRHWGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=C(C=C2C=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10F12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’‘,5,5’‘-Tetrakis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Core: The initial step involves the synthesis of the [1,1’:4’,1’'-terphenyl] core through a series of coupling reactions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Aldehyde Functionalization: The final step involves the oxidation of specific positions on the terphenyl core to introduce the aldehyde groups. This can be achieved using reagents like pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde groups can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group, such as 2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde, exhibit potent antimicrobial properties. A study demonstrated that derivatives of this compound were effective against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm eradication concentrations (MBEC) for these derivatives were as low as 1 µg/mL, showcasing their potential as antimicrobial agents in clinical settings .
Anti-Cancer Properties
The compound has been investigated for its anti-cancer potential. A series of hydrazone derivatives synthesized from this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting the compound's utility in developing new anti-cancer therapies .
Materials Science Applications
Polymer Chemistry
this compound serves as a building block in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance due to the presence of trifluoromethyl groups. These polymers are suitable for applications in coatings and advanced materials that require durability under harsh conditions .
Dyes and Pigments
The compound's unique structure allows it to be used in the formulation of dyes and pigments. Its fluorinated nature imparts exceptional lightfastness and stability to environmental factors, making it ideal for use in textiles and plastics .
Catalysis
Phase-Transfer Catalysis
this compound has been utilized in phase-transfer catalysis due to its ability to facilitate reactions between immiscible phases. This application is particularly useful in organic synthesis where efficient transfer of reactants is crucial .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Study
A research study synthesized various derivatives from this compound and tested their efficacy against MRSA. The findings highlighted the importance of the trifluoromethyl substitution in enhancing antimicrobial activity. -
Polymer Development
Another study focused on incorporating the compound into polymer matrices to improve their durability. The resulting materials demonstrated superior performance in extreme conditions compared to traditional polymers.
Mechanism of Action
The mechanism by which 3,3’‘,5,5’‘-Tetrakis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde exerts its effects is largely dependent on its chemical structure. The trifluoromethyl groups enhance the compound’s stability and electron-withdrawing properties, influencing its reactivity and interactions with other molecules. The aldehyde groups can form covalent bonds with nucleophiles, making the compound a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde with structurally related compounds, emphasizing substituent effects and functional behavior:
Key Findings:
- Steric Impact : The 3,5-bis(trifluoromethyl)phenyl substituents introduce greater steric hindrance than isopropyl groups (as in ’s compound), which may limit its utility in forming densely packed crystalline materials.
- Solubility: Fluorinated aromatic systems like the target compound exhibit superior solubility in nonpolar solvents (e.g., THF, chloroform) compared to non-fluorinated analogs, aligning with trends observed in fluorinated polymers .
Biological Activity
2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde is a compound characterized by its unique trifluoromethyl-substituted phenyl groups. This structure has been associated with various biological activities, particularly in antimicrobial and anticancer research. The compound's chemical formula is with a molecular weight of approximately 396.32 g/mol.
- Molecular Formula :
- Molecular Weight : 396.32 g/mol
- CAS Number : 162620912
- Physical State : Solid
- Melting Point : Approximately 55 °C
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. The specific activity of this compound has been evaluated against various bacterial strains, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Efficacy of Trifluoromethyl-Substituted Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Biofilm Eradication Concentration (MBEC) |
|---|---|---|---|
| This compound | MRSA | 1 µg/mL | 1 µg/mL |
| Other derivatives | S. aureus | Varies | Varies |
The above data indicates that the compound exhibits potent activity against S. aureus biofilms, with MBEC values as low as 1 µg/mL, highlighting its potential for therapeutic applications in treating resistant infections .
Anticancer Activity
Research has also explored the anticancer properties of trifluoromethyl-substituted compounds. These compounds have shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In a study conducted on several cancer cell lines, including breast and colon cancer cells, it was found that treatment with this compound led to significant reductions in cell viability. The compound induced apoptosis and disrupted mitochondrial function in treated cells.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules and cellular pathways:
- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress leading to cell death.
- Apoptosis Pathways : Activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Cell Cycle Arrest : Interferes with the cell cycle progression at G1/S phase.
Safety and Toxicity
While the biological activities are promising, safety assessments are critical. The compound is classified as an irritant and poses risks such as skin irritation and serious eye damage upon exposure . Therefore, appropriate handling precautions are necessary during laboratory use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
